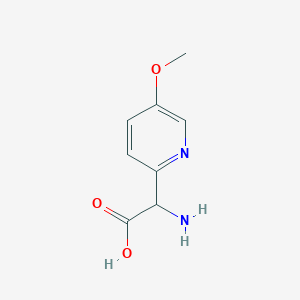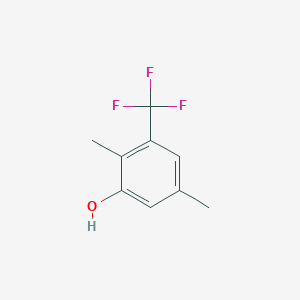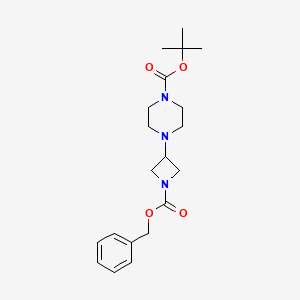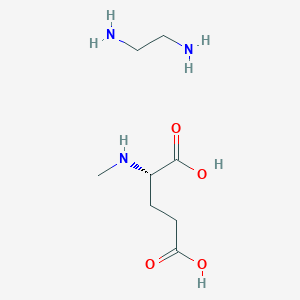
2-(Isoquinolin-8-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isoquinolin-8-yl)propanoic acid is a chemical compound with the molecular formula C12H11NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-8-yl)propanoic acid typically involves the reaction of isoquinoline derivatives with propanoic acid derivatives. One common method includes the reaction of methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate with sodium hydroxide and hydrazine hydrate in ethanol, yielding 3-[2-oxoquinolin-1(2H)-yl]propanoic acid . This reaction proceeds under mild conditions and provides high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(Isoquinolin-8-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various isoquinoline derivatives .
Scientific Research Applications
2-(Isoquinolin-8-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: It can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-8-yl)propanoic acid involves its interaction with specific molecular targets. For example, certain derivatives of this compound have been shown to inhibit EGFR by binding to its active site, thereby blocking its activity . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
3-[2-oxoquinolin-1(2H)-yl]propanoic acid: A closely related compound with similar biological activities.
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides: These derivatives also exhibit cytotoxicity and enzyme inhibition properties.
Uniqueness
2-(Isoquinolin-8-yl)propanoic acid is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its derivatives have shown potent biological activities, making it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-isoquinolin-8-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)10-4-2-3-9-5-6-13-7-11(9)10/h2-8H,1H3,(H,14,15) |
InChI Key |
QHGWWGIFIBHDDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1C=NC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide](/img/structure/B13084610.png)




![(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13084645.png)
![7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13084655.png)
![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate](/img/structure/B13084663.png)

![1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13084678.png)
![4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile](/img/structure/B13084682.png)

![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B13084693.png)

